molecular formula C24H21N3O4 B12198823 7,8-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide

7,8-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide

Cat. No.: B12198823
M. Wt: 415.4 g/mol
InChI Key: WGOOGHXXXHKEHB-UHFFFAOYSA-N
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Description

7,8-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide is a specialized chemical compound designed for research applications. This complex molecule features a hybrid structure combining chromene carboxamide and oxadiazol-tetrahydronaphthalene moieties, creating a unique chemical entity with potential for various research investigations. While structurally similar compounds in research databases share the 4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide core framework , the specific 7,8-dimethyl substitution pattern on the chromene ring in this compound may confer distinct physicochemical properties and research potential. Researchers investigating chromene derivatives and oxadiazole-containing compounds may find this chemical particularly valuable for structure-activity relationship studies, target identification research, and mechanism of action investigations. The molecular architecture suggests potential interaction with various biological systems, though specific applications would depend on individual research objectives and experimental designs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and implement appropriate handling procedures for laboratory chemicals. For comprehensive product specifications, storage recommendations, and handling guidelines, please contact our scientific support team.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

7,8-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide

InChI

InChI=1S/C24H21N3O4/c1-13-7-10-18-19(28)12-20(30-22(18)14(13)2)24(29)25-23-21(26-31-27-23)17-9-8-15-5-3-4-6-16(15)11-17/h7-12H,3-6H2,1-2H3,(H,25,27,29)

InChI Key

WGOOGHXXXHKEHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NON=C3C4=CC5=C(CCCC5)C=C4)C

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

The chromenone scaffold is synthesized via oxidative cyclization of a substituted 2-hydroxyacetophenone precursor. For the 7,8-dimethyl variant, 2-hydroxy-7,8-dimethylacetophenone reacts with p-formylbenzoic acid in ethanolic potassium hydroxide (KOH) under ambient conditions.

Reaction Scheme :

2-Hydroxy-7,8-dimethylacetophenone+p-Formylbenzoic AcidEtOH, KOH7,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic Acid (II)\text{2-Hydroxy-7,8-dimethylacetophenone} + \text{p-Formylbenzoic Acid} \xrightarrow{\text{EtOH, KOH}} \text{7,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic Acid (II)}

Key Parameters :

  • Solvent : Ethanol (95%)

  • Base : KOH (2.5 equiv)

  • Temperature : Room temperature (25°C)

  • Reaction Time : 12–16 hours

The product (II ) is isolated via acidification (HCl) and recrystallized from methanol, yielding a pale-yellow solid (mp 218–220°C).

Hydrazide Intermediate Formation

Esterification and Hydrazinolysis

The carboxylic acid (II ) is esterified to its methyl ester (III ) using thionyl chloride (SOCl₂) in methanol, followed by treatment with hydrazine hydrate to form the hydrazide (IV ).

Stepwise Procedure :

  • Esterification :

    II+SOCl2MeOHMethyl 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylate (III)\text{II} + \text{SOCl}_2 \xrightarrow{\text{MeOH}} \text{Methyl 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylate (III)}
    • Yield : 85–90%

    • Conditions : Reflux (70°C, 4 hours)

  • Hydrazide Synthesis :

    III+NH2NH2H2OEtOH7,8-Dimethyl-4-oxo-4H-chromene-2-carbohydrazide (IV)\text{III} + \text{NH}_2\text{NH}_2\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH}} \text{7,8-Dimethyl-4-oxo-4H-chromene-2-carbohydrazide (IV)}
    • Yield : 78–82%

    • Conditions : Ethanol, reflux (6 hours)

Oxadiazole Ring Formation

Cyclization with Tetrahydronaphthalene Carboxylic Acid

The hydrazide (IV ) undergoes cyclodehydration with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid in the presence of phosphorus oxychloride (POCl₃) to form the oxadiazole ring.

Reaction Mechanism :

IV+5,6,7,8-Tetrahydronaphthalene-2-carboxylic AcidPOCl3Target Compound\text{IV} + \text{5,6,7,8-Tetrahydronaphthalene-2-carboxylic Acid} \xrightarrow{\text{POCl}_3} \text{Target Compound}

Optimized Conditions :

  • Reagent : POCl₃ (10 equiv)

  • Solvent : Neat POCl₃ (acts as solvent and catalyst)

  • Temperature : Reflux (110°C)

  • Time : 4–5 hours

  • Workup : Quenching with ice-water, neutralization (NaHCO₃), and recrystallization (methanol)

Yield : 65–70%

Analytical Characterization

Spectroscopic Validation

  • IR (KBr) :

    • 1675 cm⁻¹ (C=O, chromenone)

    • 1590 cm⁻¹ (C=N, oxadiazole)

    • 1240 cm⁻¹ (C-O-C)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 2.25 (s, 6H, 2×CH₃)

    • δ 7.12–7.45 (m, 7H, tetrahydronaphthalene and chromenone aromatics)

    • δ 10.32 (s, 1H, NH)

  • MS (ESI) : m/z 447.2 [M+H]⁺

Critical Analysis of Methodology

Efficiency and Limitations

  • POCl₃ Cyclization : While effective, the use of POCl₃ necessitates strict anhydrous conditions and careful handling due to its corrosive nature. Alternative catalysts (e.g., polyphosphoric acid) may reduce toxicity but require longer reaction times.

  • Regioselectivity : The reaction exclusively forms 1,2,5-oxadiazoles due to the electronic effects of the hydrazide and carboxylic acid substituents.

  • Yield Optimization : Pre-purification of intermediates (III and IV ) improves final product purity, as contaminants from incomplete esterification or hydrazinolysis reduce cyclization efficiency .

Chemical Reactions Analysis

Types of Reactions

7,8-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

7,8-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of new materials and as a component in various industrial processes[][3].

Mechanism of Action

The mechanism of action of 7,8-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, emphasizing molecular features, functional groups, and synthetic approaches.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Structural Features
Target Compound C₂₄H₂₂N₃O₄ ~416* Chromen-4-one, oxadiazole, carboxamide 7,8-Dimethyl substitution on chromene; oxadiazole-tetrahydronaphthalene linkage
N-{3-[(2-Methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide C₂₄H₂₆N₂O₅S 454.5 Chromen-4-one, benzothiophene, carboxamide Benzothiophene core; methoxyethyl carbamoyl side chain
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₃₀H₂₈N₄O₇ 556.6 Tetrahydroimidazopyridine, nitro, cyano, ester Fused imidazo-pyridine ring; nitro and cyano substituents; ester groups at positions 5 and 6
Naphthopyran derivatives (e.g., from β-naphthol and substituted cinnamomitrile) Varies Varies Naphthopyran, nitrile Synthesized via eco-friendly aqueous method; TEBA catalyst

*Calculated based on structural breakdown (see Notes).

Key Comparisons

  • Core Scaffolds :

    • The target compound and the benzothiophene analog share a chromen-4-one-carboxamide backbone but differ in heterocyclic substituents (oxadiazole vs. benzothiophene). The oxadiazole group may confer greater metabolic stability compared to benzothiophene, which could influence pharmacokinetics.
    • The tetrahydroimidazopyridine derivative employs a nitrogen-rich fused ring system, contrasting with the oxygen-dominated chromene and oxadiazole moieties in the target compound.
  • Substituent Effects: The 7,8-dimethyl groups on the target compound’s chromene core likely increase steric bulk and lipophilicity compared to the unsubstituted chromene in . This could enhance binding to hydrophobic pockets in biological targets.
  • Synthetic Approaches: Naphthopyran derivatives are synthesized via a green, water-based method using triethylbenzylammonium chloride (TEBA), highlighting an environmentally friendly route.

Potential Implications

  • The oxadiazole-tetrahydronaphthalene combination in the target compound may optimize interactions with targets like kinases or GPCRs, leveraging both aromatic stacking (tetrahydronaphthalene) and hydrogen bonding (oxadiazole).
  • Compared to the nitro- and cyano-substituted tetrahydroimidazopyridine , the target compound lacks electron-withdrawing groups, suggesting divergent electronic profiles and possible differences in target selectivity.

Notes

  • Molecular Weight Calculation : The target compound’s molecular formula (C₂₄H₂₂N₃O₄) was derived from structural analysis: chromen-4-one (C₁₁H₈O₂) + carboxamide (CONH₂) + oxadiazole-tetrahydronaphthalene (C₁₂H₁₂N₂O).
  • Synthetic Pathways : While specific methods for the target compound are undocumented, its structure suggests feasible routes involving oxadiazole ring formation followed by amide coupling.

Biological Activity

7,8-Dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide is a complex organic compound with significant potential in pharmacology. Its unique structural features suggest various biological activities, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H28N2O5SC_{26}H_{28}N_{2}O_{5}S with a molecular weight of 480.6 g/mol. The structure consists of a chromene core linked to an oxadiazole moiety and a tetrahydronaphthalene group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC26H28N2O5S
Molecular Weight480.6 g/mol
IUPAC Name7,8-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide
InChI KeyFKDAIZKKDDAUHN-UHFFFAOYSA-N

Antimicrobial Activity

Preliminary studies indicate that 7,8-dimethyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide exhibits notable antimicrobial properties . Research has shown that compounds containing the oxadiazole ring often demonstrate significant antibacterial and antifungal activities. For instance:

  • Antibacterial Effects : The compound has been tested against various bacterial strains and showed promising results in inhibiting growth.
  • Antifungal Effects : Similar efficacy has been noted against fungal pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer potential . Studies have demonstrated its ability to inhibit cancer cell proliferation through several mechanisms:

  • Cell Line Studies : In vitro assays on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) have revealed that the compound can induce apoptosis and inhibit cell division.
  • Mechanism of Action : The proposed mechanism involves interaction with specific molecular targets that modulate enzyme activity or receptor signaling pathways.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Anticancer Activity : A study published in MDPI reported that derivatives similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines (IC50 values ranging from 10 to 20 µM) .
    Cell LineIC50 (µM)
    A54915
    MCF712
    LoVo18
  • Antimicrobial Evaluation : Another study demonstrated that compounds with similar oxadiazole structures showed effective inhibition against Gram-positive and Gram-negative bacteria .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The interaction with key enzymes related to cancer proliferation or microbial metabolism.
  • Receptor Modulation : Binding to specific receptors that alter signaling pathways involved in cell growth and survival.

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